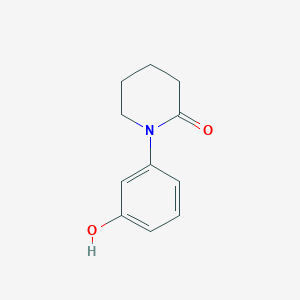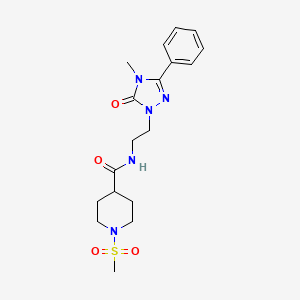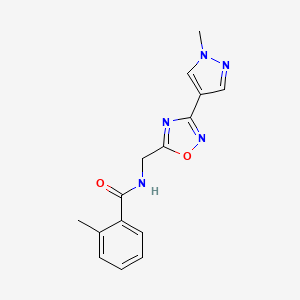
2-Piperidinone, 1-(3-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinone, 1-(3-hydroxyphenyl)- is an organic compound that belongs to the class of chemical compounds known as piperidones . Piperidones are a class of chemical compounds sharing the piperidone skeleton . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidones involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine . This multicomponent reaction is related to the Hantzsch pyridine synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 2-Piperidinone, 1-(3-hydroxyphenyl)- is C11H13NO2 . It is an organic compound with the formula (CH2)4CONH . The compound is classified as a lactam .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are important synthetic blocks for drug construction. The compound can be used in one-pot synthesis processes to create various piperidine derivatives, which are then used in medicinal chemistry .
Anticancer Applications
Piperidine nucleus and its derivatives, including 1-(3-hydroxyphenyl)piperidin-2-one, show potential in anticancer treatments. They are being researched for their efficacy in inhibiting or suppressing cancer cell growth .
Antimicrobial Properties
These compounds also exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents to combat various bacterial and viral infections .
Analgesic Uses
The analgesic properties of piperidine derivatives make them useful in pain management research, providing a basis for developing new pain relief medications .
Anti-inflammatory Effects
Research into the anti-inflammatory effects of piperidine-based compounds is ongoing, with the potential for new treatments for inflammation-related conditions .
Antipsychotic Agents
The compound’s structure is being explored for its use as an antipsychotic agent, potentially contributing to mental health medication developments .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive . Future research could focus on these areas.
Propiedades
IUPAC Name |
1-(3-hydroxyphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h3-5,8,13H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGUDBECODJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinone, 1-(3-hydroxyphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)

![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)
![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
